
2-Chloro-6-isopropylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-isopropylpyridin-3-ol is C8H10ClNO . The average mass is 171.624 Da and the monoisotopic mass is 171.045090 Da .Chemical Reactions Analysis
Pyridinols, such as this compound, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.2 g/cm^3 . It has a boiling point of 293.2±35.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique
2-Chloro-6-isopropylpyridin-3-ol has been used in a number of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. In particular, this compound has been used in the synthesis of a number of biologically active compounds such as anti-inflammatory agents and anticoagulants. It has also been used in studies of the mechanism of action of various drugs and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-isopropylpyridin-3-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and other proteins. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to inhibit the activity of various other enzymes, including the enzyme responsible for the synthesis of the neurotransmitter dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anticoagulant effects. It has also been shown to have neuroprotective effects, as it has been shown to reduce the levels of the neurotransmitter dopamine in the brain. In addition, this compound has been shown to have antioxidant and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-isopropylpyridin-3-ol has a number of advantages for use in laboratory experiments. In particular, it is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, this compound is a chiral molecule, meaning that it is difficult to obtain a pure sample of either isomer. This can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-6-isopropylpyridin-3-ol. In particular, further research could be conducted on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of other compounds and in the development of new drugs. Finally, further research could be conducted on its use in drug delivery systems and in the development of new drug delivery systems.
Méthodes De Synthèse
2-Chloro-6-isopropylpyridin-3-ol can be synthesized in a variety of ways, but the most common method is the Gomberg-Bachmann reaction. This reaction involves the reaction of a halogenated pyridine with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, with the halogen atom of the pyridine being replaced by the alkyl group of the alkyl halide. The reaction yields a racemic mixture of the two isomers of this compound.
Propriétés
IUPAC Name |
2-chloro-6-propan-2-ylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(2)6-3-4-7(11)8(9)10-6/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNSRXCUDCHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
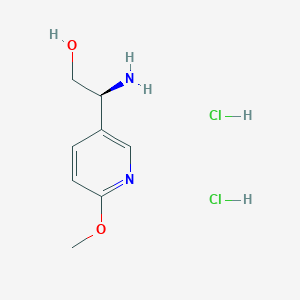
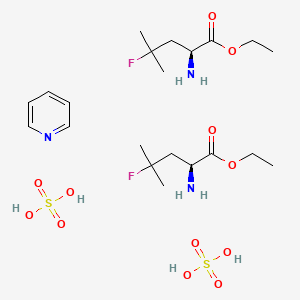
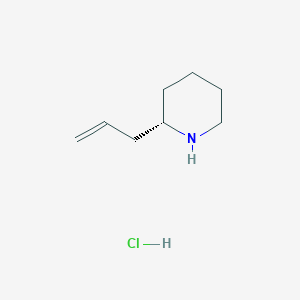


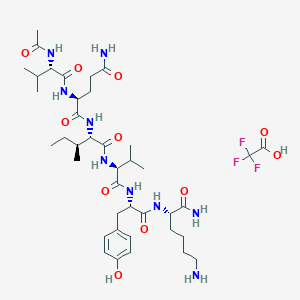


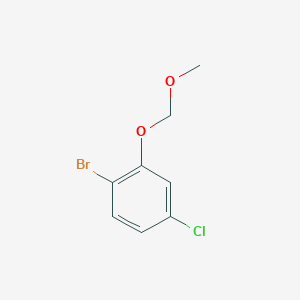
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)


